Product packaging for 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole(Cat. No.:CAS No. 694434-08-7)

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1628028
CAS No.: 694434-08-7
M. Wt: 175.23 g/mol
InChI Key: PHRJFEYVZYMCIC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (CAS 694434-08-7) is a high-value dihydropyrrole derivative utilized by researchers as a key synthetic intermediate in organic and medicinal chemistry. Its core structure serves as a versatile scaffold for the development of novel compounds with potential biological activity. Recent methodological studies highlight its specific application in dirhodium-catalyzed asymmetric C–H functionalization, a powerful technique for the stereoselective synthesis of complex pyrrolidine derivatives . These pyrrolidines are prevalent scaffolds in a variety of drugs and drug candidates, making this compound a valuable starting material for the preparation of pharmaceutically relevant targets . The compound's structure, featuring a 4-methoxyphenyl substituent, contributes to its electronic properties and influences its reactivity in transition metal-catalyzed transformations . Researchers employ this building block to access chiral synthons for projects ranging from method development to the total synthesis of bioactive molecules, such as (-)-dragocin D . Pyrrole derivatives, as a class, are extensively investigated for their potential as therapeutic agents, including as protein kinase inhibitors with demonstrated anti-cancer properties in preclinical research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate care in a controlled laboratory setting. Basic Chemical Properties • CAS Number: 694434-08-7 • Molecular Formula: C11H13NO • Molecular Weight: 175.23 g/mol • MDL Number: MFCD18810015

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1628028 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole CAS No. 694434-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRJFEYVZYMCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580996
Record name 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694434-08-7
Record name 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, the spectrum is predicted to show distinct signals for the protons on the pyrroline (B1223166) ring, the aromatic ring, the methoxy (B1213986) group, and the N-H group.

The protons on the pyrroline ring (H-2, H-4, and H-5) are expected to be in the aliphatic region. Based on the unsubstituted 3-pyrroline, which shows signals for its methylene protons at approximately 3.71 ppm, the protons at C2 and C5 in the target molecule are anticipated to appear as multiplets in the range of 3.5-4.5 ppm. orgsyn.org The vinylic proton at C4 is expected to be a singlet or a finely split multiplet around 5.8-6.2 ppm, shifted downfield due to the deshielding effect of the double bond and the adjacent aromatic ring.

The aromatic protons of the 4-methoxyphenyl (B3050149) group will present as a characteristic AA'BB' system. The two protons ortho to the methoxy group (H-2' and H-6') are expected to resonate as a doublet around 6.8-7.0 ppm, while the two protons meta to the methoxy group (H-3' and H-5') will appear as a doublet at a slightly downfield region of 7.2-7.4 ppm. The methoxy group (-OCH₃) protons will give a sharp singlet at approximately 3.8 ppm. The N-H proton is expected to show a broad singlet, the chemical shift of which can vary (typically 1.5-4.0 ppm) depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H 1.5 - 4.0 Broad Singlet N/A
H-2, H-5 3.5 - 4.5 Multiplet -
H-4 5.8 - 6.2 Multiplet -
H-3', H-5' (Aromatic) 7.2 - 7.4 Doublet ~8-9
H-2', H-6' (Aromatic) 6.8 - 7.0 Doublet ~8-9

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For the parent 3-pyrroline, signals appear at δ 53.6 (C2/C5) and 128.2 (C3/C4). orgsyn.org For the substituted compound, significant shifts are expected.

The carbons of the pyrroline ring, C2 and C5, are anticipated to resonate in the range of 50-60 ppm. The olefinic carbons, C3 and C4, will be further downfield, with C3 (attached to the aromatic ring) expected around 135-145 ppm and C4 around 120-130 ppm.

The aromatic carbons will show distinct signals. The carbon bearing the methoxy group (C-4') is the most deshielded aromatic carbon, expected around 158-160 ppm. The carbon attached to the pyrroline ring (C-1') is predicted to be in the 130-135 ppm region. The ortho-carbons (C-2', C-6') would appear around 114-116 ppm due to the electron-donating effect of the methoxy group, while the meta-carbons (C-3', C-5') are expected around 128-130 ppm. The methoxy carbon (-OCH₃) will have a characteristic signal around 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-5 50 - 60
C-3 135 - 145
C-4 120 - 130
C-1' (Aromatic) 130 - 135
C-2', C-6' (Aromatic) 128 - 130
C-3', C-5' (Aromatic) 114 - 116
C-4' (Aromatic) 158 - 160

While specific experimental 2D NMR data for this compound is not available, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between the N-H proton and the adjacent C2/C5 protons, and potentially long-range couplings between the C2/C5 protons and the vinylic C4 proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbons they are directly attached to, confirming the assignments made in the 1D spectra. For instance, it would link the proton signal at ~3.8 ppm to the carbon signal at ~55 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different parts of the molecule. For example, HMBC would show a correlation from the vinylic H-4 proton to the aromatic C-1' carbon, confirming the connectivity of the two ring systems. Correlations from the methoxy protons to the aromatic C-4' would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the aromatic protons and the protons on the pyrroline ring, providing insight into the preferred rotational conformation around the C3-C1' bond.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Based on data for gaseous 3-pyrroline and general spectroscopic principles, the following peaks are anticipated dtic.mil:

N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretch: Absorptions for the methylene (CH₂) groups on the pyrroline ring will be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: A peak in the 1600-1650 cm⁻¹ region would correspond to the double bond within the pyrroline ring. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

C-O Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage of the methoxy group is expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) regions.

C-N Stretch: This vibration is expected in the 1020-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C (alkene) Stretch 1600 - 1650
C=C (aromatic) Stretch 1450 - 1600

Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS) for Molecular Mass and Formula Confirmation

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The molecular formula for this compound is C₁₁H₁₃NO, giving it a monoisotopic mass of approximately 175.0997 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃) from the methoxy ether to give a fragment at m/z = 160, or cleavage of the pyrroline ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition. For the protonated molecule ([M+H]⁺), HRMS would be expected to show a mass of approximately 176.1070, which would definitively confirm the molecular formula C₁₁H₁₃NO.

Electronic Absorption and Emission Spectroscopy (UV/VIS, Photoluminescence) for Electronic Transitions and Conjugation Phenomena

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 4-methoxyphenyl group conjugated with the double bond of the pyrroline ring.

This extended π-system would likely result in absorption maxima (λ_max) in the ultraviolet region, probably between 250-300 nm, corresponding to π → π* transitions. The presence of the electron-donating methoxy group on the phenyl ring typically causes a bathochromic (red) shift compared to an unsubstituted phenyl ring. Photoluminescence (fluorescence) is possible for such conjugated systems, but specific data on emission wavelengths and quantum yields for this compound are not documented in the searched literature.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD) Analysis

Detailed SCXRD analysis of a derivative, 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, provides valuable insights into the structural characteristics of the dihydropyrrole system. nih.govresearchgate.net While this is a related compound, its crystallographic data offers a foundational understanding of the potential structural parameters. For instance, the analysis of this related dione (B5365651) revealed a triclinic crystal system. nih.gov

The molecular geometry of pyrrole (B145914) derivatives is defined by the specific bond lengths and angles between the constituent atoms. In a related structure, 3,4-bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, the C-C bonds linking the phenyl rings to the central pyrrole ring were found to have lengths of 1.462(3) Å and 1.477(3) Å. nih.gov These values are indicative of the conjugation between the aromatic and heterocyclic rings.

Table 1: Selected Bond Lengths from a Related Dihydropyrrole Derivative

Bond Length (Å)
C-C (Pyrrole-Phenyl) 1 1.462(3)
C-C (Pyrrole-Phenyl) 2 1.477(3)

Data from 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione nih.gov

Dihedral and torsion angles are critical for describing the three-dimensional arrangement and the degree of planarity or twist within a molecule. For example, in the case of 3,4-bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, the dihedral angles between the central pyrrole ring and the two methoxyphenyl rings are significantly different, at 16.07(1)° and 59.50(1)°, which indicates a substantially twisted molecular geometry. nih.govresearchgate.net A similar analysis for 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole would define the precise orientation of the 4-methoxyphenyl (B3050149) group relative to the dihydropyrrole ring.

Table 2: Key Dihedral Angles in a Related Dihydropyrrole Derivative

Planes Dihedral Angle (°)
Pyrrole Ring - Phenyl Ring 1 16.07(1)
Pyrrole Ring - Phenyl Ring 2 59.50(1)

Data from 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione nih.govresearchgate.net

Stereoisomerism, specifically Z (zusammen) and E (entgegen) configurations, is relevant for molecules with restricted bond rotation, such as those with double bonds. The double bond within the 2,5-dihydropyrrole ring (C3=C4) does not itself lead to Z/E isomerism with respect to the substituent at position 3. However, the relative orientation of substituents on the ring could be described, and SCXRD is the definitive method for establishing the stereochemistry in the solid state.

Supramolecular Architecture and Intermolecular Interactions

The way individual molecules of a compound pack together in a crystal is known as its supramolecular architecture. This packing is dictated by a variety of non-covalent intermolecular interactions, with hydrogen bonding being particularly significant.

Hydrogen bonds are crucial in determining the crystal packing of nitrogen-containing heterocycles. researchgate.netmdpi.com In the structure of this compound, the secondary amine group (N-H) can act as a hydrogen bond donor. The oxygen atom of the methoxy (B1213986) group (-OCH₃) on the phenyl ring can act as a hydrogen bond acceptor. This allows for the formation of classical N-H···O hydrogen bonds, which could link molecules into chains, dimers, or more complex three-dimensional networks.

Furthermore, weaker, non-classical hydrogen bonds, such as C-H···O interactions involving carbon atoms of the pyrrole or phenyl rings and the methoxy oxygen, can also play a significant role in stabilizing the crystal structure. researchgate.net In the crystal packing of 3,4-bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, the most prominent feature is the formation of inversion dimers through N-H···O hydrogen bonds, creating eight-membered ring synthons. nih.gov A similar propensity for forming hydrogen-bonded dimers or chains would be expected for this compound, defining its supramolecular assembly.

Hirshfeld Surface Analysis for Quantitative Assessment of Interatomic Contacts in the Crystal Lattice

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can gain a detailed understanding of the types of contacts present and their relative significance. The surface is typically colored based on properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For a structural analog, (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate , Hirshfeld analysis was used to confirm the importance of weak interatomic H···H, O···H/H···O, and C···H/H···C contacts in its crystal packing. The analysis of related methoxyphenyl derivatives provides further insight into the expected distribution of these contacts. For example, the Hirshfeld analysis of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole shows that the most significant contributions to the crystal packing arise from H···H (48.7%) and H···C/C···H (23.3%) interactions. nih.govresearchgate.net Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C interactions make the largest contribution (33.4%), followed by Cl···H (20%) and O···H (19.5%) contacts. nih.gov

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The table below shows a typical distribution of contact percentages for a molecule containing methoxyphenyl and heterocyclic moieties, illustrating the prevalence of hydrogen-based contacts.

Table 1. Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Representative Methoxyphenyl-Containing Heterocycle. nih.govresearchgate.net
Interaction TypeContribution (%)Description
H···H48.7%Represents the most significant contribution, indicative of van der Waals forces and the molecule's hydrogen-rich exterior.
C···H / H···C23.3%Highlights the importance of C-H···π and other C-H···C contacts in the crystal packing.
O···H / H···O11.7%Corresponds to hydrogen bonds and other close oxygen-hydrogen contacts, often involving the methoxy group.
Other Contacts (N···H, C···C, etc.)16.3%Includes various other weaker interactions that contribute to the overall crystal stability.

This quantitative analysis confirms that van der Waals forces and weak hydrogen bonds are the primary drivers in the crystal packing of such compounds. nih.gov

Polymorphism and Crystal Engineering Strategies for Dihydropyrrole Derivatives

Polymorphism , the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical and materials science. Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability. The study of intermolecular interactions is the foundation of crystal engineering , which aims to rationally design and synthesize crystalline materials with desired properties. nih.govdariobraga.it

For dihydropyrrole derivatives, crystal engineering strategies would leverage the intermolecular interactions discussed previously. Key strategies include:

Synthon-Based Design: By understanding the robust hydrogen-bonding synthons, such as the N-H···N or N-H···O=C dimers, it is possible to design cocrystals where the dihydropyrrole is paired with a specific coformer to create a desired supramolecular architecture. nih.govnih.gov

Modulating Weak Interactions: Subtle modifications to the molecular structure, such as changing substituents on the phenyl ring, can alter the balance of C-H···π and π-stacking interactions. This can lead to different packing motifs and potentially new polymorphs with different properties. nih.gov

Solvent Selection: The choice of crystallization solvent can influence which polymorph is obtained, as solvent molecules can interact differently with the growing crystal faces.

Synthesis of Analogs: Creating a library of closely related dihydropyrrole derivatives provides a platform to study how structural changes systematically affect crystal packing. rsc.orgresearchgate.net The development of new synthetic routes to polysubstituted pyrrolines is essential for this purpose. rsc.org

By applying these crystal engineering principles, it is possible to control the solid-state structure of this compound and its derivatives, thereby tuning their physical properties for specific applications. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, DFT calculations would be performed using a specific functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)) to model the electron distribution. niscpr.res.inmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electrophilicity Index)Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity.unesp.brwikipedia.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.govmaterialsciencejournal.org From the HOMO and LUMO energies, global reactivity descriptors such as the electrophilicity index (ω) can be calculated. This index quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, demonstrating how data would be presented. Specific values for this compound are not available in the searched literature.

Parameter Symbol Formula Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - Data not available
Lowest Unoccupied Molecular Orbital Energy ELUMO - Data not available
HOMO-LUMO Energy Gap ΔE ELUMO - EHOMO Data not available
Ionization Potential IP -EHOMO Data not available
Electron Affinity EA -ELUMO Data not available
Electronegativity χ -(EHOMO + ELUMO)/2 Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available
Electrophilicity Index ω χ² / (2η) Data not available

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).nih.govThe predicted shifts can be compared with experimental spectra to confirm the molecular structure. Recent advances in computational methods, including machine learning algorithms, have further improved the accuracy of NMR chemical shift prediction for small molecules.nih.govmdpi.com

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 Data not available Data not available
C3 Data not available Data not available
C4 Data not available Data not available
C5 Data not available Data not available
C-Aryl (ipso) Data not available -
H-N1 - Data not available

Quantum Chemical Descriptors and Reactivity Predictions

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netajchem-a.com Red-colored regions on an MEP map indicate negative potential (prone to electrophilic attack), while blue regions indicate positive potential (prone to nucleophilic attack). This analysis helps predict sites for intermolecular interactions.

Conformational Landscape Analysis using Computational Methods

Molecules with rotatable bonds, such as the one connecting the phenyl ring to the dihydropyrrole ring in the target compound, can exist in multiple conformations. Conformational analysis systematically explores these different spatial arrangements to identify stable conformers and the energy barriers between them. cwu.edu This is achieved by rotating specific dihedral angles and calculating the energy at each step. Understanding the conformational landscape is crucial as the properties and biological activity of a molecule can depend on its preferred shape.

Electronic Structure and Delocalization/Conjugation Pathways within the 2,5-Dihydropyrrole Ring and Substituents

The electronic structure of this compound is characterized by the interaction between the π-system of the methoxyphenyl group and the electrons in the 2,5-dihydropyrrole ring. The double bond within the dihydropyrrole ring and the aromatic system of the substituent allow for potential electronic conjugation. The extent of this delocalization influences the molecule's electronic properties, stability, and reactivity. Studies on related diaryl-substituted pyrrole (B145914) derivatives have shown that the bond lengths connecting the rings and the dihedral angles between them are key indicators of conjugation. nih.gov Shorter-than-average single bonds often suggest a degree of π-electron delocalization across the bond.

Reactivity and Derivatization Strategies of the 3 4 Methoxyphenyl 2,5 Dihydro 1h Pyrrole Core

Functionalization at the Pyrrole (B145914) Nitrogen Atom (N-Substitution)

The secondary amine of the 2,5-dihydropyrrole ring is a key site for derivatization, readily undergoing N-substitution reactions to introduce a variety of functional groups. This functionalization is crucial for modulating the steric and electronic properties of the molecule, which can influence its biological activity and chemical reactivity.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the secondary amine to form a more nucleophilic amide anion, which then displaces the halide from the alkylating agent.

N-Acylation: Acylation of the pyrrole nitrogen introduces an amide functionality, which can alter the molecule's polarity and hydrogen bonding capabilities. This is typically achieved by reacting the dihydropyrrole with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid or carboxylic acid byproduct.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the dihydropyrrole with an aryl halide or triflate.

N-Sulfonylation: The synthesis of N-sulfonyl derivatives can be achieved by reacting the dihydropyrrole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., K2CO3)N-Alkyl-3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
N-AcylationAcyl chloride (e.g., RCOCl) or Anhydride, Base (e.g., Et3N)N-Acyl-3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
N-ArylationAryl halide (e.g., Ar-X), Pd or Cu catalyst, BaseN-Aryl-3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
N-SulfonylationSulfonyl chloride (e.g., RSO2Cl), BaseN-Sulfonyl-3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Ring-Opening and Ring-Transformation Reactions of the Dihydropyrrole Moiety

While the 2,5-dihydropyrrole ring is relatively stable, it can undergo ring-opening and ring-transformation reactions under specific conditions. These reactions can lead to the formation of acyclic compounds or different heterocyclic systems, providing pathways to diverse molecular architectures.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the dihydropyrrole ring can be protonated, which may lead to ring cleavage. The outcome of such reactions is highly dependent on the reaction conditions and the substitution pattern of the ring. For instance, acid-catalyzed hydrolysis could potentially lead to the formation of amino ketones or their derivatives.

Reductive Ring Opening: Treatment with strong reducing agents, such as lithium in liquid ammonia (B1221849) (Birch reduction conditions), could potentially lead to the cleavage of the C-N bonds in the ring, although this is a less common reaction for simple dihydropyrroles.

Ring Transformation to Other Heterocycles: The dihydropyrrole core can, in principle, be a precursor for the synthesis of other heterocyclic systems. For example, reaction with hydrazine (B178648) could potentially lead to the formation of pyridazine (B1198779) derivatives through a ring expansion-type mechanism, although this transformation often requires specific activation of the dihydropyrrole ring. nih.govrsc.orgacs.orgnih.govacs.org Such transformations are often complex and may proceed through multi-step sequences involving ring opening followed by recyclization.

Electrophilic and Nucleophilic Reactions on the Dihydropyrrole Ring

The carbon-carbon double bond in the 2,5-dihydropyrrole ring is a site of significant reactivity, capable of undergoing both electrophilic and nucleophilic additions.

Electrophilic Additions: The double bond can react with various electrophiles.

Hydrogenation: Catalytic hydrogenation of the double bond, typically using a palladium, platinum, or nickel catalyst, will reduce the 2,5-dihydropyrrole to the corresponding 3-(4-methoxyphenyl)pyrrolidine. This reaction saturates the ring and can introduce new stereocenters.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to the formation of a dihalo-pyrrolidine derivative. This reaction proceeds through a halonium ion intermediate.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and base would yield a hydroxypyrrolidine. nih.gov

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide across the double bond. This epoxide can then be opened by various nucleophiles to introduce a range of functional groups.

Nucleophilic (Michael) Additions: While the double bond of a simple dihydropyrrole is not strongly electrophilic, if the nitrogen atom is substituted with an electron-withdrawing group (e.g., an acyl or sulfonyl group), the β-carbon of the resulting enamine-like system can become susceptible to nucleophilic attack by Michael donors. rsc.orgnih.govorganic-chemistry.org

Reaction TypeReagentsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂3-(4-Methoxyphenyl)pyrrolidine
HalogenationX₂ (e.g., Br₂)3,4-Dihalo-3-(4-methoxyphenyl)pyrrolidine
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHHydroxypyrrolidine derivative
Epoxidationm-CPBA3-(4-Methoxyphenyl)-3,4-epoxypyrrolidine

Reactions Involving the 4-Methoxyphenyl (B3050149) Substituent: Modifications and Transformations

The 4-methoxyphenyl group offers additional opportunities for derivatization, which can be performed while keeping the dihydropyrrole core intact, provided that chemoselective conditions are employed.

Ether Cleavage: The methyl ether of the 4-methoxyphenyl group can be cleaved to reveal a phenol (B47542) functionality. This is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). organic-chemistry.orgmdpi.com The resulting phenol can then be further functionalized, for example, through O-alkylation or O-acylation. The choice of reagent is critical to avoid undesired reactions with the dihydropyrrole ring.

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed, with substitution occurring predominantly at the positions ortho to the methoxy group (positions 3' and 5'). The reaction conditions must be carefully chosen to be compatible with the dihydropyrrole moiety.

Transformation of the Methoxy Group: Beyond cleavage, the methoxy group can potentially be transformed into other functionalities, although this is less common. For instance, under specific oxidative conditions, it might be possible to achieve demethylation.

Reaction TypeReagentsProduct
Ether CleavageBBr₃ or HBr3-(4-Hydroxyphenyl)-2,5-dihydro-1H-pyrrole
NitrationHNO₃, H₂SO₄3-(4-Methoxy-3-nitrophenyl)-2,5-dihydro-1H-pyrrole
HalogenationBr₂, Lewis acid3-(3-Bromo-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Synthetic Utility and Broader Significance of the 2,5 Dihydropyrrole Scaffold in Chemical Research

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules, including Natural Products

The 2,5-dihydropyrrole scaffold is a cornerstone in the assembly of intricate organic molecules. organic-chemistry.org Its utility stems from the presence of both a C=C double bond and a secondary amine, which can be selectively functionalized to introduce molecular complexity. Chemists have developed numerous methods for preparing these heterocycles, recognizing them as useful intermediates for creating natural products and other complex targets. researchgate.netresearchgate.net

The Paal-Knorr condensation, a classic method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental route to N-substituted pyrroles and their dihydro-variants. nih.govmdpi.com Modern advancements have focused on making this and other syntheses more efficient and environmentally benign, for instance, by using catalysts like iron(III) chloride in water or employing microwave-assisted conditions. organic-chemistry.orgresearchgate.net

One-pot, multi-component reactions have emerged as powerful strategies for rapidly generating functionalized 2,5-dihydropyrroles. For example, a three-component reaction between an arylamine, dialkyl acetylenedicarboxylate, and phenacyl bromide yields N-substituted 2,5-dihydropyrrole derivatives efficiently. researchgate.net Similarly, the reaction of β-aminoketones with dialkyl acetylenedicarboxylates, promoted by triphenylphosphine, provides a direct route to polysubstituted 2,5-dihydropyrroles. organic-chemistry.org These intermediates can then be readily oxidized to the corresponding pyrroles, showcasing the scaffold's role as a precursor to aromatic heterocycles. organic-chemistry.org The development of such streamlined synthetic sequences is crucial in the total synthesis of natural products where step-economy is paramount.

Table 1: Selected Multi-Component Reactions for 2,5-Dihydropyrrole Synthesis

ReactantsCatalyst/PromoterKey FeatureReference
Arylamines, Dialkyl acetylenedicarboxylates, Phenacyl bromideTriphenylphosphine, Triethylamine (B128534)Efficient one-pot synthesis of N-substituted derivatives. researchgate.net
β-Aminoketones, Dialkyl acetylenedicarboxylatesTriphenylphosphineProvides polysubstituted 2,5-dihydropyrroles that can be oxidized to pyrroles. organic-chemistry.org
Isatin, Amino-ester, AlkyneNone (1,3-dipolar cycloaddition)Generates spiro-oxindole-based 2,5-dihydropyrroles with high structural diversity. rsc.org
Aryl Iodides, Carbon Monoxide, Alkyne-Tethered IminesPalladiumModular approach forming a 1,3-dipole intermediate for cycloaddition. acs.org

Contribution to Advancements in General Heterocyclic Chemistry Methodologies

The pursuit of novel and efficient routes to the 2,5-dihydropyrrole core has significantly contributed to the broader field of heterocyclic chemistry. researchgate.net The development of multicomponent reactions (MCRs) is a prime example, as these methods offer high atom economy and procedural simplicity for creating complex molecules in a single step. semanticscholar.orgbeilstein-journals.org Strategies such as the three-component condensation of arylglyoxals, enaminones, and malononitrile (B47326) have been developed to produce highly substituted pyrrole (B145914) and fused-pyrrole systems. semanticscholar.org

Furthermore, innovative catalytic systems have been a major focus. Metal-catalyzed conversions, such as a manganese-catalyzed reaction of diols and amines, provide an atom-economic pathway to 2,5-unsubstituted pyrroles, with water and hydrogen as the only byproducts. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate reactions and improve yields, as seen in the synthesis of fused pyrroles and other heterocycles, highlighting a move towards greener synthetic chemistry. beilstein-journals.orgresearchgate.net

The synthesis of 2,5-dihydropyrroles has also been advanced through domino reactions. For instance, a Lewis acid-catalyzed reaction of activated aziridines with alkynes proceeds through a domino SN2-type ring-opening followed by cyclization to yield dihydropyrroles. researchgate.net Palladium-catalyzed multicomponent syntheses from aryl iodides, carbon monoxide, and alkynes demonstrate a modular approach where a 1,3-dipole is generated in situ and trapped in a cycloaddition, providing a streamlined route to this important heterocyclic family. acs.org These methodological advancements not only provide access to dihydropyrroles but also enrich the toolbox of synthetic chemists for constructing a wide array of heterocyclic compounds. researchgate.net

Applications in Scaffold Design for Advanced Materials and Chemical Biology Research

Beyond its role as a synthetic intermediate, the 2,5-dihydropyrrole scaffold is increasingly utilized in the rational design of functional molecules for materials science and chemical biology. biolmolchem.comresearchgate.net Its structural rigidity and potential for electronic conjugation make it an attractive core for building larger, well-defined molecular architectures.

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space. rsc.orgcam.ac.uk The 2,5-dihydropyrrole scaffold is well-suited for DOS strategies due to the multiple points for diversification. For example, three-component cycloadditions involving isatins, amino esters, and alkynes generate libraries of spiro-oxindole-based 2,5-dihydropyrroles with significant structural variance. rsc.org

In the realm of materials science, the pyrrole and dihydropyrrole motifs are being incorporated as building blocks for Covalent Organic Frameworks (COFs). nih.gov COFs are crystalline, porous materials constructed from molecular building blocks through strong covalent bonds. By designing specific precursors, such as those containing diketopyrrolopyrrole (DPP) units, researchers can create COFs with predictable pore geometries and functionalities. nih.gov These frameworks, which induce specific stacking arrangements of the chromophoric units, are promising for applications in optoelectronics and catalysis. nih.govrsc.org The design principles for these materials often rely on the precise geometry of building hubs to control the final topology of the framework. mdpi.commdpi.com

When incorporated into larger conjugated systems, the 2,5-dihydropyrrole ring can significantly influence the optical and electronic properties of the molecule. Diketopyrrolopyrroles (DPPs), which contain a fused dihydropyrrole system, are a prominent class of high-performance pigments and fluorescent dyes. researchgate.net The electronic properties of DPP-based molecules can be finely tuned by modifying the side chains and adjacent aromatic groups, which affects their absorption, emission, and charge transport characteristics. nih.govnih.gov

Some diarylethenes containing a 2,5-dihydropyrrole bridging unit exhibit photochromism, meaning they can undergo reversible isomerization between two forms upon irradiation with light. researchgate.net These molecules can switch between a ring-opened and a ring-closed form in nonpolar solvents, acting as a molecular switch. researchgate.net Interestingly, in polar solvents, UV irradiation can lead to an irreversible conversion of the 3,4-diaryl-2,5-dihydropyrrole into a 3,4-diarylpyrrole, demonstrating how the environment can dictate the photochemical pathway. researchgate.net The study of such systems, including bichromophoric conjugates where the pyrrole unit is linked to another fluorophore, has revealed complex photophysical behaviors like intramolecular energy transfer and dual emission. frontiersin.org

Table 2: Photophysical Properties of Selected Dihydropyrrole-Containing Systems

System TypeObserved PropertyKey FindingReference
Diarylethenes with 2,5-dihydropyrrole bridgePhotochromismReversible ring-opening and closing in nonpolar solvents with UV/vis light. researchgate.net
Diketopyrrolopyrroles (DPPs)Strong absorption/emissionOptical and electronic properties are tunable via side-chain modification. nih.gov
Bichromophoric Pyrrole-Fluorophore ConjugatesIntramolecular Energy TransferDemonstrates competing fluorescence quenching and dual emission depending on the linked fluorophore. frontiersin.org
DPP-based Covalent Organic Framework (COF)Broad absorption into NIRFramework-induced stacking leads to J-type interactions and enhanced optical properties. nih.gov

In drug discovery, the pyrrole and dihydropyrrole scaffolds are considered "privileged structures" because they are capable of binding to multiple biological targets. biolmolchem.comresearchgate.netnih.gov The five-membered ring is a common feature in many approved drugs and natural products. nih.gov Medicinal chemists frequently use these scaffolds as a starting point for lead optimization, a process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govrsc.org

The 2,5-dihydropyrrole ring, as a non-planar, sp³-rich structure, offers advantages over its aromatic pyrrole counterpart by providing better three-dimensional exploration of a protein's binding pocket. nih.gov This is crucial for achieving high affinity and selectivity. The scaffold allows for the introduction of substituents with well-defined stereochemistry, which can dramatically influence biological activity. nih.gov

For example, a dihydropyrrole[2,3-d]pyridine scaffold was designed to create novel receptor antagonists with improved physicochemical properties, such as reduced lipophilicity, while maintaining high in vitro affinity. nih.gov Similarly, the design of 2,5-linked pyrrolinones has been explored as a potential non-peptide scaffold to mimic peptide secondary structures like β-strands, which is a common strategy in the design of protease inhibitors. nih.gov The versatility of the dihydropyrrole core allows it to be incorporated into diverse molecular frameworks, making it a valuable tool for medicinal chemists aiming to optimize lead compounds into viable drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-component one-pot reactions are commonly employed. For example, a three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and 4-methoxybenzaldehyde under reflux conditions yields highly substituted pyrrolidinones. Solvent choice (e.g., dichloromethane or xylene), temperature control (–20°C to reflux), and catalysts (e.g., triethylamine) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (methanol or 2-propanol) is standard .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and ring structure. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Methodological Answer : Disorder in aromatic substituents (e.g., methoxyphenyl groups) can complicate refinement. Using SHELXL for small-molecule refinement allows for anisotropic displacement parameter modeling and hydrogen-bonding network analysis. ORTEP-3 visualizes thermal ellipsoids and molecular packing. High-resolution data (≤0.8 Å) and twin refinement (for twinned crystals) improve accuracy. Graph-set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding motifs .

Q. How do computational methods like DFT enhance understanding of electronic properties in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and non-covalent interaction (NCI) indices. These correlate with experimental UV-Vis spectra and reactivity trends. For example, electron-donating methoxy groups increase HOMO energy, enhancing nucleophilic character .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of structure-activity relationships (SAR) using clustering algorithms (e.g., hierarchical clustering of IC50 values) and molecular docking (e.g., AutoDock Vina) can identify critical substituents. For instance, para-substituted aryl groups may improve target binding affinity .

Data Interpretation & Validation

Q. How are hydrogen-bonding networks in crystalline derivatives analyzed to predict solubility and stability?

  • Methodological Answer : Graph-set analysis categorizes hydrogen bonds (e.g., R₂²(8) motifs) into chains, rings, or sheets. Software like Mercury (CCDC) quantifies interaction geometries (distance/angle). Stronger networks (e.g., O–H···O/N) correlate with lower solubility in polar solvents but higher thermal stability .

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodological Answer : Design of Experiments (DoE) models (e.g., factorial designs) optimize reaction parameters. Relative standard deviation (RSD) across triplicate trials assesses precision. For example, a <5% RSD in yield confirms protocol robustness. Outlier analysis (Grubbs’ test) identifies contamination or procedural errors .

Safety & Handling

Q. What safety protocols are critical when handling pyrrole derivatives with reactive substituents?

  • Methodological Answer : Avoid inhalation/contact using fume hoods and nitrile gloves. For sulfonated derivatives (e.g., pyrazolylsulfonyl groups), neutralization of acidic byproducts with 5% NaOH is mandatory. Storage at –20°C under inert gas (N₂/Ar) prevents degradation. Emergency protocols include ethanol rinses for skin exposure and activated charcoal for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.